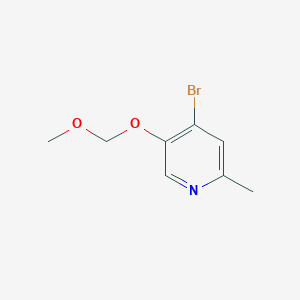
4-Bromo-5-(methoxymethoxy)-2-methylpyridine
Cat. No. B8775761
M. Wt: 232.07 g/mol
InChI Key: YXXNGMMCDPRBML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08357707B2
Procedure details


920 mg (3.05 mmol) 4-bromo-5-methoxymethoxy-2-methyl-pyridine (Stage 40.5) were dissolved in 5 mL MeOH, HCl conc. (1 mL, 12 mmol) was added and the reaction mixture was stirred for 2 h at rt. While concentrating the mixture in vacuo, the title compound (as hydrochloride) crystallized. Filtration afforded 570 mg white crystals. 1H-NMR (d6-DMSO, 400 MHz): 8.19 (s, 1H), 8.04 (s, 1H), 2.53 (s, 3H).



Name
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([O:8]COC)=[CH:6][N:5]=[C:4]([CH3:12])[CH:3]=1.Cl>CO>[Br:1][C:2]1[CH:3]=[C:4]([CH3:12])[N:5]=[CH:6][C:7]=1[OH:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
920 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=NC=C1OCOC)C
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred for 2 h at rt
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
While concentrating the mixture in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the title compound (as hydrochloride) crystallized
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=NC(=C1)C)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 570 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 99.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
